(Pyrrolidin-3-ylmethyl)urea
Description
Properties
IUPAC Name |
pyrrolidin-3-ylmethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-6(10)9-4-5-1-2-8-3-5/h5,8H,1-4H2,(H3,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQKHGQBZVLLOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
The synthesis of (Pyrrolidin-3-ylmethyl)urea typically involves:
- Formation of the pyrrolidine ring or its derivatives.
- Introduction of the methyl group at the 3-position of the pyrrolidine.
- Urea functional group incorporation through carbamoylation or coupling reactions.
Preparation via Amide and Urea Derivatives (Based on Literature Procedures)
A well-documented approach involves the following key steps:
Starting Material Preparation: The synthesis often starts from a pyrrolidine derivative such as 2-(2-bromophenyl)-pyrrolidine or ethyl ester derivatives of amino acids.
Hydrolysis and Acid Formation: Ethyl ester derivatives are hydrolyzed using lithium hydroxide monohydrate in a mixture of THF/MeOH/water to yield the corresponding carboxylic acids. The reaction is typically stirred at room temperature for about 2 hours, followed by acidification and extraction to isolate the acid intermediate.
Coupling Reaction: The carboxylic acid intermediate is then coupled with 2-(2-bromophenyl)-pyrrolidine using coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in DMF solvent. This step is usually carried out at room temperature for 18 hours to form the amide linkage.
Urea Formation: The urea moiety is introduced by reacting the amide intermediate with appropriate carbamoylating agents or via direct urea coupling, sometimes involving substituted ureas such as (4-nitrophenyl)methyl urea derivatives.
Purification: The final product is isolated by organic extraction, drying over magnesium sulfate, and concentration under reduced pressure. Further purification is achieved by chromatography.
This method is supported by detailed NMR and mass spectrometry data confirming the structure of the synthesized compounds.
Reduction and Further Functionalization Routes
Another approach involves:
Reduction of Pyrrolidine Diones: Starting from indole-3-substituted pyrrolidine diones, synthesized by reacting indole with maleic acid derivatives and dialkyl ureas at elevated temperatures (around 180 ºC), followed by reduction using lithium aluminum hydride (LiAlH4) to yield pyrrolidinyl intermediates.
Subsequent Functionalization: These intermediates can be further reacted with sulfonyl chlorides or subjected to Heck cyclization to afford more complex derivatives, including urea-functionalized pyrrolidine compounds.
Protection and Bromination: N-Silylation of indole derivatives followed by bromination at the 3-position allows for subsequent nucleophilic substitution with N-methyl proline esters, further reduced to yield the desired pyrrolidinylmethanone derivatives.
These steps involve careful control of temperature (e.g., -78 ºC for lithiation steps), inert atmosphere, and purification by flash chromatography. The intermediates and final products are characterized by IR, NMR, and mass spectrometry to confirm structure and purity.
Acylation of Cyclic Urea Derivatives
A related synthetic method involves:
Starting from cyclic urea derivatives such as 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one.
Acylation Reaction: Treatment with acyl chlorides in the presence of triethylamine (Et3N) in dry THF or dichloromethane under nitrogen atmosphere at reflux or moderate temperatures (room temperature to 40 °C) leads to N-acyl cyclic urea derivatives.
Workup and Purification: The reaction mixture is washed with saturated sodium bicarbonate and brine, dried, and purified by column chromatography.
This method provides a route to functionalized urea derivatives with potential for further modification to yield this compound analogs or related compounds.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Reaction Type | Product Purification | Characterization Techniques |
|---|---|---|---|---|
| Hydrolysis + Amide Coupling + Urea Formation | Ethyl ester, LiOH, HATU, DIPEA, DMF, carbamoylating agents | Hydrolysis, amide coupling, urea formation | Extraction, drying, chromatography | NMR, MS, IR |
| Reduction of Pyrrolidine Diones + Functionalization | Indole, maleic acid, dialkyl ureas, LiAlH4, sulfonyl chlorides | Condensation, reduction, cyclization | Flash chromatography | NMR, MS, IR |
| Acylation of Cyclic Urea Derivatives | Cyclic urea, acyl chloride, Et3N, dry THF or CH2Cl2 | Acylation | Extraction, chromatography | NMR, elemental analysis, melting point |
Detailed Research Findings
The hydrolysis and coupling approach allows for precise control over substitution patterns on the pyrrolidine ring and urea moiety, enabling synthesis of diverse derivatives with high purity and yield.
Reduction-based methods provide access to rigidified pyrrolidine frameworks, which are valuable in medicinal chemistry for improving binding affinity and metabolic stability.
Acylation of cyclic ureas under mild conditions offers a versatile route to N-acyl urea derivatives, which can be further elaborated to this compound analogs, expanding the chemical space for drug discovery.
Across all methods, rigorous characterization by nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared spectroscopy (IR), and elemental analysis ensures confirmation of structure and purity.
Chemical Reactions Analysis
Types of Reactions: (Pyrrolidin-3-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety, where nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as N-oxides.
Reduction: Formation of reduced derivatives such as amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
(Pyrrolidin-3-ylmethyl)urea serves as a versatile building block in organic synthesis. Its ability to participate in diverse chemical reactions allows chemists to create complex organic molecules, which are essential in drug discovery and development. The compound's reactivity can be attributed to its functional groups, making it valuable in generating chemical libraries for screening potential pharmaceuticals.
Biological Research
Enzyme Inhibition Studies
Research indicates that this compound may act as an enzyme inhibitor, interacting with various enzymes and influencing their activities. This property is critical for understanding enzyme function and regulation within biological systems. Initial studies have suggested that the compound could potentially inhibit specific metabolic enzymes, although comprehensive studies are still required to confirm these findings.
Medicinal Chemistry
Potential Therapeutic Applications
Due to its structural similarities with other bioactive compounds, this compound is being explored for its potential in developing new therapeutic agents. Its interaction with biological targets suggests possible applications in treating metabolic disorders and other conditions influenced by enzyme activity. Research has indicated that derivatives of this compound may function as agonists for G-protein coupled receptors, which play significant roles in metabolic regulation .
Industrial Applications
Agrochemicals and Pharmaceuticals
In the industrial sector, this compound is utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes, contributing to the development of various chemical products.
Case Study 1: Enzyme Interaction
A study focusing on the binding affinity of this compound with specific enzymes revealed its potential as an inhibitor. Molecular docking studies identified key residues within target enzymes that interact with the compound, suggesting pathways for further drug development aimed at metabolic regulation.
Case Study 2: Pharmacological Properties
In a pharmacokinetic study, researchers assessed how this compound behaves within biological systems. The study highlighted its absorption, distribution, metabolism, and excretion properties, providing insights into its viability as a therapeutic agent .
Mechanism of Action
The mechanism of action of (Pyrrolidin-3-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. This interaction is often mediated by hydrogen bonding and hydrophobic interactions between the compound and the target protein.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize the unique attributes of (pyrrolidin-3-ylmethyl)urea, we compare it with three analogous compounds: 1-phenyl-3-(3-pyrrolidinyl)urea , thiourea derivatives , and alkylureas .
Structural and Functional Comparison
Table 1: Physicochemical and Functional Properties of Selected Urea Derivatives
Key Observations :
- Pyrrolidine vs. Phenyl Substitution : The presence of a phenyl group in 1-phenyl-3-(3-pyrrolidinyl)urea increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration compared to this compound .
- Urea vs. Thiourea : Thiourea derivatives exhibit stronger hydrogen-bonding capabilities due to the thioamide group but are prone to oxidation, limiting their stability in biological systems.
- Alkylurea Simplicity : N,N'-Dimethylurea lacks aromatic or cyclic moieties, reducing steric hindrance but also decreasing target specificity.
Pharmacological and Industrial Relevance
- This compound: Valued for its balanced hydrophilicity and rigidity, this compound is frequently employed in fragment-based drug design. Its pyrrolidine ring mimics natural amino acid side chains, aiding in peptide mimetic synthesis .
- 1-Phenyl-3-(3-pyrrolidinyl)urea : Demonstrates superior efficacy in kinase inhibition assays (e.g., IC₅₀ < 100 nM for JAK3 inhibition) due to aromatic stacking interactions absent in this compound .
- Thiourea Derivatives: While less stable, they are pivotal in organocatalysis (e.g., asymmetric aldol reactions) and industrial metal extraction processes.
Biological Activity
(Pyrrolidin-3-ylmethyl)urea, also known as (Pyrrolidin-3-yl)urea hydrochloride, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₅H₁₃ClN₂O. The compound features a pyrrolidine ring attached to a urea functional group, which is a common scaffold in various bioactive molecules. The presence of these functional groups allows for interactions with biological targets, making it a subject of interest in drug discovery.
Research indicates that this compound may function as an agonist for certain G-protein coupled receptors (GPCRs), which are pivotal in signaling pathways related to metabolism and energy homeostasis. Molecular docking studies have highlighted key residues in target receptors that interact with this compound, suggesting potential pathways for drug development aimed at metabolic regulation.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
Table 1: Comparison of Biological Activities
Case Study: Urea-Based Compounds Against Antimicrobial Resistance
A study focused on urea-based compounds targeting the methyl-D-erythritol phosphate (MEP) pathway reported the synthesis of derivatives with nanomolar potency against Plasmodium falciparum IspD. This highlights the potential for developing new therapeutic agents from similar structural classes . The derivatives synthesized demonstrated IC50 values as low as 41 nM, establishing their efficacy in whole-cell assays.
Pharmacokinetics and ADMET Properties
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Studies on related urea compounds indicate variability in absorption, distribution, metabolism, and excretion (ADMET) properties, which could influence their effectiveness as pharmacological agents .
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Key areas for future investigation include:
- Detailed SAR Studies : Structure-activity relationship studies to optimize the compound's efficacy against specific biological targets.
- In Vivo Studies : Assessing the pharmacological effects and safety profiles through preclinical models.
- Exploration of Antimicrobial Properties : Investigating potential antimicrobial effects based on structural similarities with known active compounds.
Q & A
Q. What are the established synthetic routes for (Pyrrolidin-3-ylmethyl)urea, and how can reaction conditions be optimized for yield?
The synthesis of this compound typically involves coupling pyrrolidine derivatives with urea precursors. A common method is the reaction of 3-aminomethylpyrrolidine with an isocyanate under inert conditions (e.g., in dichloromethane or toluene) with a base like triethylamine to neutralize byproducts such as HCl . Optimization may involve varying solvents (polar vs. non-polar), temperature (reflux vs. room temperature), and stoichiometric ratios of reactants. Kinetic studies via HPLC or NMR can track intermediate formation to refine reaction timelines .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): - and -NMR are critical for confirming the urea linkage and pyrrolidine ring structure. Key signals include the urea NH protons (~5–6 ppm) and pyrrolidine CH groups (2–3 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., 143.18 g/mol for the base structure) and fragmentation patterns .
- HPLC/UPLC: Purity analysis using reverse-phase columns (C18) with UV detection at 210–254 nm ensures minimal impurities .
Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?
Accelerated stability studies involve incubating the compound in buffers (pH 1–12) at 40–60°C for 1–4 weeks. Degradation products are monitored via LC-MS, and kinetic models (e.g., Arrhenius plots) predict shelf-life. For example, urea derivatives often hydrolyze under acidic conditions, forming amines and CO .
Advanced Research Questions
Q. What computational strategies are recommended to study the structure-activity relationship (SAR) of this compound derivatives?
- Molecular Docking: Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes or receptors). Focus on hydrogen bonding between the urea group and active-site residues .
- Quantitative Structure-Activity Relationship (QSAR): Develop models using descriptors such as logP, polar surface area, and electron-density maps to correlate structural modifications with biological activity .
Q. How should researchers address contradictions in experimental data, such as inconsistent bioassay results across studies?
- Iterative Analysis: Replicate experiments under standardized conditions (e.g., cell lines, assay protocols) to rule out variability .
- Meta-Analysis: Compare data across published studies using tools like PRISMA guidelines to identify confounding factors (e.g., solvent effects, impurity interference) .
- Cross-Validation: Combine in vitro assays with in silico simulations (e.g., molecular dynamics) to reconcile discrepancies .
Q. What are the best practices for designing in vivo studies to evaluate the pharmacokinetics of this compound?
- Dose Selection: Conduct preliminary ADME (absorption, distribution, metabolism, excretion) studies in rodents to determine bioavailability and half-life. Use LC-MS/MS for plasma concentration profiling .
- Toxicology Screening: Assess organ toxicity via histopathology and serum biomarkers (e.g., ALT, creatinine) after chronic dosing .
Methodological Resources
Q. How can researchers efficiently retrieve and evaluate literature on this compound?
- Databases: Use SciFinder, Reaxys, and PubMed with search terms like "this compound synthesis" or "urea derivatives pharmacology" .
- Critical Appraisal: Assess study quality via criteria such as peer review status, reproducibility, and alignment with established mechanisms (e.g., urea’s role in hydrogen bonding) .
Q. What protocols are recommended for safe handling and disposal of this compound in laboratory settings?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
